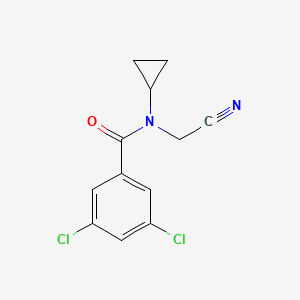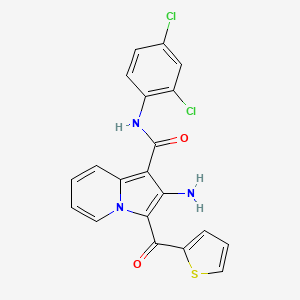
1-cyclobutyl-N,N-dimethylmethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclobutyl-N,N-dimethylmethanamine is an organic compound with the molecular formula C₇H₁₅N It is a tertiary amine characterized by a cyclobutyl group attached to a dimethylmethanamine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Cyclobutyl-N,N-dimethylmethanamine can be synthesized through several methods. One common approach involves the alkylation of N,N-dimethylmethanamine with cyclobutyl halides under basic conditions. The reaction typically proceeds as follows:
Reagents: N,N-dimethylmethanamine, cyclobutyl halide (e.g., cyclobutyl bromide), and a base (e.g., sodium hydroxide or potassium carbonate).
Conditions: The reaction is carried out in an aprotic solvent such as dimethylformamide or acetonitrile at elevated temperatures (50-80°C) for several hours.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Cyclobutyl-N,N-dimethylmethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into secondary or primary amines using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of a catalyst (e.g., acetic acid) at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures (-10 to 0°C).
Substitution: Nucleophiles such as sodium azide or sodium cyanide in polar aprotic solvents at moderate temperatures (25-50°C).
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Secondary or primary amines.
Substitution: Cyclobutyl derivatives with various functional groups.
Applications De Recherche Scientifique
1-Cyclobutyl-N,N-dimethylmethanamine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and receptor studies.
Medicine: Explored for its pharmacological properties, including potential use as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mécanisme D'action
The mechanism of action of 1-cyclobutyl-N,N-dimethylmethanamine involves its interaction with molecular targets such as enzymes and receptors. The compound’s tertiary amine structure allows it to act as a nucleophile, participating in various biochemical pathways. Its cyclobutyl group may confer unique binding properties, enhancing its specificity and efficacy in certain applications.
Comparaison Avec Des Composés Similaires
Cyclobutylamine: A primary amine with a cyclobutyl group.
N,N-Dimethylcyclobutylamine: A secondary amine with a cyclobutyl group and two methyl groups.
Cyclobutylmethylamine: A primary amine with a cyclobutylmethyl group.
Comparison: 1-Cyclobutyl-N,N-dimethylmethanamine is unique due to its tertiary amine structure, which imparts different chemical reactivity and biological activity compared to primary and secondary amines. Its cyclobutyl group also provides steric hindrance, influencing its interaction with other molecules and making it distinct from similar compounds.
Propriétés
IUPAC Name |
1-cyclobutyl-N,N-dimethylmethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N/c1-8(2)6-7-4-3-5-7/h7H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMLWKLRUGJFYFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(Z)-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-phenoxyacetamide](/img/structure/B2627126.png)
![N-(3-(dimethylamino)propyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-7-methoxybenzofuran-2-carboxamide hydrochloride](/img/structure/B2627127.png)



![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide](/img/structure/B2627133.png)


![7-(4-Benzylpiperazin-1-yl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2627136.png)


